Cas no 949259-81-8 (2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid)

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenoxymethyl group and a carboxylic acid functionality. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both the thiazole ring and chlorophenoxy moiety enhances its potential as a building block for biologically active molecules, particularly in the development of antimicrobial and anti-inflammatory agents. Its carboxylic acid group allows for further derivatization, facilitating the creation of esters, amides, or other functionalized derivatives. The compound exhibits moderate stability under standard conditions, ensuring reliable handling in research and industrial applications.
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid structure
949259-81-8 structure
Product Name:2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid
CAS No:949259-81-8
MF:C11H8ClNO3S
MW:269.704120635986
MDL:MFCD09802074
CID:3157310
PubChem ID:17499420
Update Time:2025-06-11

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
    • 2-(4-chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid
    • G58560
    • 949259-81-8
    • 102-948-1
    • AKOS009143107
    • SCHEMBL11703618
    • Z235362209
    • 2-((4-Chlorophenoxy)methyl)-1,3-thiazole-4-carboxylic acid
    • 2-(4-chlorophenoxymethyl)-1,3-thiazole-4-carboxylicacid
    • ZMB25981
    • EN300-28810
    • 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid
    • MDL: MFCD09802074
    • Inchi: 1S/C11H8ClNO3S/c12-7-1-3-8(4-2-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15)
    • InChI Key: UOTHAPWMGICKEA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC1=NC(C(=O)O)=CS1

Computed Properties

  • Exact Mass: 268.9913420Da
  • Monoisotopic Mass: 268.9913420Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 87.7Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 217-219 °C
  • Boiling Point: 467.4±30.0 °C at 760 mmHg
  • Flash Point: 236.5±24.6 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid Security Information

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Additional information on 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid

Introduction to 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid (CAS No. 949259-81-8)

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid, identified by the chemical compound identifier CAS No. 949259-81-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural framework of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid incorporates a thiazole ring fused with a phenoxymethyl side chain, further modified by a carboxylic acid functional group at the 4-position. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The thiazole core is a key pharmacophore in many bioactive molecules, exhibiting properties that are conducive to interactions with biological targets. The presence of the chlorophenoxymethyl group enhances the lipophilicity and metabolic stability of the compound, while the carboxylic acid moiety provides opportunities for further derivatization and salt formation, which are crucial for optimizing pharmacokinetic profiles. These structural attributes have positioned 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid as a versatile intermediate in synthetic chemistry and a potential lead compound for therapeutic applications.

In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy across various therapeutic domains. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of compounds containing the thiazole scaffold. Specifically, modifications at the 4-position of the thiazole ring have been shown to modulate biological activity significantly. The introduction of electron-withdrawing groups such as carboxylic acids has been particularly effective in enhancing binding affinity to target enzymes and receptors. This has spurred research into synthesizing novel derivatives like 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid to explore new pharmacological pathways.

Current research efforts are focused on leveraging computational chemistry and high-throughput screening to identify promising candidates for further validation. The structural complexity of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid allows for diverse functionalization strategies, enabling chemists to tailor properties such as solubility, bioavailability, and target specificity. Advances in synthetic methodologies have made it feasible to produce complex thiazole derivatives with high precision, facilitating their integration into drug development pipelines.

The carboxylic acid group in 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid offers multiple avenues for chemical modification. For instance, esterification or amidation can yield derivatives with altered solubility profiles or enhanced stability. Additionally, salt formation with appropriate cations can improve oral bioavailability and formulation flexibility. These modifications are critical in optimizing drug candidates for clinical use.

One of the most compelling aspects of thiazole derivatives is their ability to interact with biological targets across different disease mechanisms. Recent studies have demonstrated that compounds with this scaffold can inhibit key enzymes involved in cancer progression and inflammation. The chlorophenoxymethyl group, in particular, has been implicated in modulating receptor activity and enzyme kinetics. This suggests that 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid may exhibit therapeutic potential in conditions where such modulations are beneficial.

The synthesis of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thiazole ring efficiently. Furthermore, protecting group strategies are often necessary to prevent unwanted side reactions during synthesis.

In conclusion,2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid (CAS No. 949259-81-8) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutics targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens,2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid is poised to play a crucial role in future drug discovery initiatives.

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